4,6-Dichloro-2-(fluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(fluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl2FN2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a fluoromethyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(fluoromethyl)pyrimidine typically involves the chlorination of 2-(fluoromethyl)pyrimidine. One common method includes the reaction of 2-(fluoromethyl)pyrimidine with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing advanced reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-2-(fluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products: The major products of these reactions depend on the nucleophile or reagent used. For example, reaction with an amine can yield 4,6-diamino-2-(fluoromethyl)pyrimidine .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-(fluoromethyl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-(fluoromethyl)pyrimidine involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function . This inhibition can result in antimicrobial or antiviral effects, depending on the specific enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a fluoromethyl group.
Uniqueness: 4,6-Dichloro-2-(fluoromethyl)pyrimidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions . This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H3Cl2FN2 |
---|---|
Molekulargewicht |
180.99 g/mol |
IUPAC-Name |
4,6-dichloro-2-(fluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H3Cl2FN2/c6-3-1-4(7)10-5(2-8)9-3/h1H,2H2 |
InChI-Schlüssel |
KLSBPDXPVBWTGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1Cl)CF)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.